tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate
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Overview
Description
tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate: is a chemical compound with a complex structure that includes a pyrazole ring substituted with a nitro group and a difluoroethyl group
Preparation Methods
The synthesis of tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the difluoroethyl group. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and other specific organic reagents .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The nitro group and the difluoroethyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar compounds include:
tert-butyl [1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-yl]carbamate: Similar structure but different position of the nitro group.
tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-4-yl]carbamate: Another positional isomer with different reactivity.
The uniqueness of tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H14F2N4O4 |
---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
tert-butyl N-[1-(2,2-difluoroethyl)-5-nitropyrazol-3-yl]carbamate |
InChI |
InChI=1S/C10H14F2N4O4/c1-10(2,3)20-9(17)13-7-4-8(16(18)19)15(14-7)5-6(11)12/h4,6H,5H2,1-3H3,(H,13,14,17) |
InChI Key |
RLBNXXHJYFPTPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1)[N+](=O)[O-])CC(F)F |
Origin of Product |
United States |
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